molecular formula C19H21ClN2O7S B12470068 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12470068
M. Wt: 456.9 g/mol
InChI Key: IPPHOXPPULUGJS-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with a molecular formula of C19H21ClN2O7S . This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a sulfamoyl group, and a benzodioxin moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the chlorination of a phenoxy compound, followed by the introduction of a sulfamoyl group through sulfonation reactions. The final step involves the coupling of the intermediate with a benzodioxin derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chlorinated phenoxy derivatives and sulfamoyl-containing compounds. Compared to these, 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide.

Properties

Molecular Formula

C19H21ClN2O7S

Molecular Weight

456.9 g/mol

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C19H21ClN2O7S/c1-26-7-6-21-30(24,25)14-3-5-16(15(20)11-14)29-12-19(23)22-13-2-4-17-18(10-13)28-9-8-27-17/h2-5,10-11,21H,6-9,12H2,1H3,(H,22,23)

InChI Key

IPPHOXPPULUGJS-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)Cl

Origin of Product

United States

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